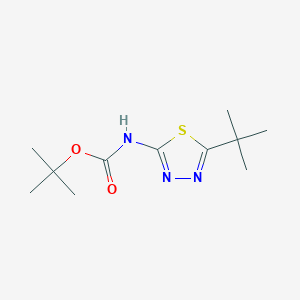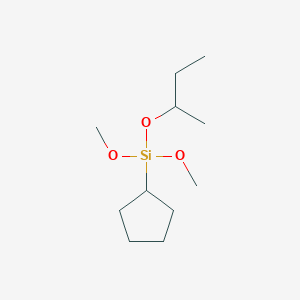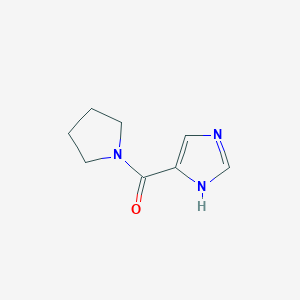
3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole
Vue d'ensemble
Description
3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a 2,6-difluorophenyl group and a methylthio substituent, making it a unique and valuable molecule in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by transition metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized isoxazole derivatives .
Applications De Recherche Scientifique
3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions.
Triazole-Isoxazole Derivatives: Molecules containing both triazole and isoxazole rings.
Uniqueness
3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
326829-04-3 |
|---|---|
Formule moléculaire |
C12H13F2NOS |
Poids moléculaire |
257.30 g/mol |
Nom IUPAC |
3-[(2,6-difluorophenyl)methylsulfanyl]-5,5-dimethyl-4H-1,2-oxazole |
InChI |
InChI=1S/C12H13F2NOS/c1-12(2)6-11(15-16-12)17-7-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3 |
Clé InChI |
LNPQBZAHOUCTSB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=NO1)SCC2=C(C=CC=C2F)F)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8665306.png)


![1-[(2-Methylbut-3-yn-2-yl)oxy]-4-(trifluoromethoxy)benzene](/img/structure/B8665323.png)
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B8665326.png)








![2-Methoxy-4-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B8665414.png)
